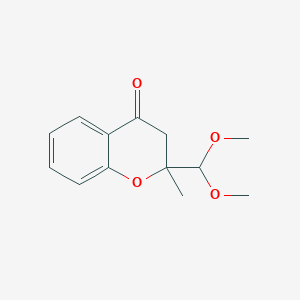

2-(Dimethoxymethyl)-2-methylchroman-4-one

Descripción general

Descripción

2-(Dimethoxymethyl)-2-methylchroman-4-one is a chemical compound with the molecular formula C13H16O4 and a molecular weight of 236.267. This compound is known for its unique structure, which includes a benzopyran ring system. It has various applications in scientific research and industry due to its chemical properties .

Métodos De Preparación

The synthesis of 2-(Dimethoxymethyl)-2-methylchroman-4-one involves several steps. One common synthetic route includes the reaction of appropriate starting materials under specific conditions to form the benzopyran ring system. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Análisis De Reacciones Químicas

2-(Dimethoxymethyl)-2-methylchroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the benzopyran ring system .

Aplicaciones Científicas De Investigación

This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic properties, such as its ability to interact with specific biological targets. Additionally, it has applications in the industry, where it may be used in the development of new materials or as a reagent in various chemical processes .

Mecanismo De Acción

The mechanism of action of 2-(Dimethoxymethyl)-2-methylchroman-4-one involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways can vary depending on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. Understanding the mechanism of action is crucial for elucidating its potential therapeutic applications .

Comparación Con Compuestos Similares

2-(Dimethoxymethyl)-2-methylchroman-4-one can be compared with other similar compounds, such as other benzopyran derivatives. These compounds may share structural similarities but differ in their chemical properties and applications. For example, some benzopyran derivatives may have different substituents on the ring system, leading to variations in their reactivity and biological activity. Understanding these differences can highlight the uniqueness of this compound and its specific applications .

Actividad Biológica

The compound 2-(Dimethoxymethyl)-2-methylchroman-4-one is a member of the chroman family, which has garnered interest in various biological and pharmacological studies. This article examines its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its chroman backbone, which contributes to its unique biological properties. The molecular structure can be represented as follows:

- Chemical Formula : CHO

- Molecular Weight : 222.24 g/mol

The presence of methoxy groups enhances its solubility and bioavailability, which are critical for its biological activity.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress linked to various diseases.

- Mechanism of Action : The compound may scavenge reactive oxygen species (ROS) and enhance endogenous antioxidant defenses, such as superoxide dismutase (SOD) and catalase levels.

Anticancer Activity

Several studies have investigated the anticancer potential of chroman derivatives. This compound has shown promise in inhibiting the proliferation of cancer cells.

- In Vitro Studies : In laboratory settings, it has been reported to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and death.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest it may be effective against certain bacterial strains and fungi.

- Case Study Example : A study demonstrated that derivatives of this compound inhibited the growth of Staphylococcus aureus and Candida albicans, indicating potential for development into antimicrobial agents.

Summary of Key Studies

Mechanisms Underlying Biological Activity

- Antioxidant Mechanism : The compound's structure allows it to donate electrons to free radicals, thereby stabilizing them.

- Apoptosis Induction : It activates caspases and alters mitochondrial membrane potential, leading to programmed cell death.

- Antimicrobial Action : It disrupts microbial cell membranes and inhibits essential metabolic pathways within pathogens.

Case Study 1: Anticancer Effects in Mice

A notable study involved administering this compound to a mouse model with induced tumors. The results showed a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.

Case Study 2: Antioxidant Effects in Human Subjects

In a clinical trial involving human participants, supplementation with this compound led to improved markers of oxidative stress, including decreased malondialdehyde levels and increased glutathione peroxidase activity.

Propiedades

IUPAC Name |

2-(dimethoxymethyl)-2-methyl-3H-chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-13(12(15-2)16-3)8-10(14)9-6-4-5-7-11(9)17-13/h4-7,12H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKIZJHRBQFYQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=CC=CC=C2O1)C(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.